molecular formula C21H25N3O3 B12443841 2-amino-6-tert-butyl-4-(3,4-diethoxyphenyl)-4H-pyran-3,5-dicarbonitrile

2-amino-6-tert-butyl-4-(3,4-diethoxyphenyl)-4H-pyran-3,5-dicarbonitrile

Cat. No.: B12443841
M. Wt: 367.4 g/mol
InChI Key: QMSJQPDJILEWOY-UHFFFAOYSA-N
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Description

2-amino-6-tert-butyl-4-(3,4-diethoxyphenyl)-4H-pyran-3,5-dicarbonitrile is a complex organic compound with a unique structure that includes a pyran ring, amino group, tert-butyl group, and diethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-tert-butyl-4-(3,4-diethoxyphenyl)-4H-pyran-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors such as aldehydes and ketones.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of the Tert-Butyl Group: The tert-butyl group can be added through alkylation reactions using tert-butyl halides.

    Incorporation of the Diethoxyphenyl Group: The diethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-tert-butyl-4-(3,4-diethoxyphenyl)-4H-pyran-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-amino-6-tert-butyl-4-(3,4-diethoxyphenyl)-4H-pyran-3,5-dicarbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound may be studied for its interactions with biological molecules and potential therapeutic effects.

    Industrial Applications: It can be utilized in various industrial processes, including catalysis and synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-amino-6-tert-butyl-4-(3,4-diethoxyphenyl)-4H-pyran-3,5-dicarbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-6-tert-butyl-4-(3,4-dimethoxyphenyl)-4H-pyran-3,5-dicarbonitrile
  • 2-amino-6-tert-butyl-4-(3,4-dihydroxyphenyl)-4H-pyran-3,5-dicarbonitrile
  • 2-amino-6-tert-butyl-4-(3,4-dichlorophenyl)-4H-pyran-3,5-dicarbonitrile

Uniqueness

2-amino-6-tert-butyl-4-(3,4-diethoxyphenyl)-4H-pyran-3,5-dicarbonitrile is unique due to the presence of the diethoxyphenyl group, which imparts specific chemical and physical properties. This structural feature may influence its reactivity, solubility, and interactions with other molecules, making it distinct from similar compounds.

Properties

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

IUPAC Name

2-amino-6-tert-butyl-4-(3,4-diethoxyphenyl)-4H-pyran-3,5-dicarbonitrile

InChI

InChI=1S/C21H25N3O3/c1-6-25-16-9-8-13(10-17(16)26-7-2)18-14(11-22)19(21(3,4)5)27-20(24)15(18)12-23/h8-10,18H,6-7,24H2,1-5H3

InChI Key

QMSJQPDJILEWOY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(OC(=C2C#N)N)C(C)(C)C)C#N)OCC

Origin of Product

United States

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